molecular formula C21H19ClN2O4S B297376 2-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(4-phenoxyphenyl)acetamide

2-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(4-phenoxyphenyl)acetamide

Cat. No.: B297376
M. Wt: 430.9 g/mol
InChI Key: DACBJFMYMYLVMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(4-phenoxyphenyl)acetamide, also known as CP-690,550, is a small molecule drug that has been extensively researched for its potential therapeutic applications. It belongs to the class of Janus kinase (JAK) inhibitors, which have been shown to have anti-inflammatory and immunosuppressive effects.

Mechanism of Action

2-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(4-phenoxyphenyl)acetamide is a selective JAK inhibitor that targets JAK3, which is primarily expressed in immune cells. JAK3 is an essential component of the JAK-STAT signaling pathway, which is involved in the regulation of immune cell development, differentiation, and activation. By inhibiting JAK3, this compound can prevent the activation of immune cells and reduce the production of pro-inflammatory cytokines, such as interleukin-2 (IL-2), interleukin-6 (IL-6), and interferon-gamma (IFN-γ). This leads to a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects in various preclinical and clinical studies. It can reduce the production of pro-inflammatory cytokines, prevent the activation of immune cells, and reduce inflammation and tissue damage. In clinical trials, this compound has been shown to be effective in reducing the signs and symptoms of rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been shown to improve the quality of life of patients with these diseases.

Advantages and Limitations for Lab Experiments

2-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(4-phenoxyphenyl)acetamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. It has high potency and selectivity for JAK3, making it suitable for studying the JAK-STAT signaling pathway. However, this compound also has some limitations. It can cause off-target effects, leading to unwanted side effects. It can also have variable pharmacokinetics and pharmacodynamics, making it challenging to predict its effects in different patients.

Future Directions

2-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(4-phenoxyphenyl)acetamide has several potential future directions for research. One area of research is the development of new JAK inhibitors with improved selectivity and potency. Another area of research is the identification of biomarkers that can predict the response to this compound in different patients. This can help personalize the treatment and improve its efficacy. Finally, this compound can be studied for its potential therapeutic applications in other diseases, such as asthma, lupus, and cancer. Overall, this compound has significant potential for improving the treatment of various diseases, and further research is needed to explore its full therapeutic potential.

Synthesis Methods

2-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(4-phenoxyphenyl)acetamide can be synthesized using a multi-step process. The first step involves the reaction of 4-chlorobenzenesulfonyl chloride with methylamine to form 4-chlorobenzenesulfonamide. This intermediate is then reacted with 4-phenoxyphenylacetic acid to form the final product, this compound. The synthesis process has been optimized to produce high yields and purity, making it suitable for large-scale production.

Scientific Research Applications

2-[[(4-chlorophenyl)sulfonyl](methyl)amino]-N-(4-phenoxyphenyl)acetamide has been extensively researched for its potential therapeutic applications in various diseases, including rheumatoid arthritis, psoriasis, inflammatory bowel disease, and multiple sclerosis. It has been shown to have anti-inflammatory and immunosuppressive effects by inhibiting the JAK-STAT signaling pathway. This pathway plays a crucial role in the immune response and inflammation. By inhibiting this pathway, this compound can reduce the production of pro-inflammatory cytokines and prevent the activation of immune cells, leading to a reduction in inflammation and tissue damage.

Properties

Molecular Formula

C21H19ClN2O4S

Molecular Weight

430.9 g/mol

IUPAC Name

2-[(4-chlorophenyl)sulfonyl-methylamino]-N-(4-phenoxyphenyl)acetamide

InChI

InChI=1S/C21H19ClN2O4S/c1-24(29(26,27)20-13-7-16(22)8-14-20)15-21(25)23-17-9-11-19(12-10-17)28-18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,23,25)

InChI Key

DACBJFMYMYLVMU-UHFFFAOYSA-N

SMILES

CN(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Canonical SMILES

CN(CC(=O)NC1=CC=C(C=C1)OC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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